molecular formula C19H22N2O3 B2957532 4-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridin-2(1H)-one CAS No. 1795443-24-1

4-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2957532
CAS RN: 1795443-24-1
M. Wt: 326.396
InChI Key: XXAASRFLABIXCD-UHFFFAOYSA-N
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Description

4-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridin-2(1H)-one, also known as AZD0328, is a small molecule drug that has been developed as a potential treatment for various diseases. This compound belongs to the class of pyridinones and is known to have a unique mechanism of action.

Scientific Research Applications

Crystallography and Structural Analysis

Studies in crystallography have detailed the structural characteristics of related compounds, providing a foundation for understanding how modifications to chemical structures can influence physical properties and potential applications. For instance, the analysis of the crystal structure of methyl esters derived from azepinoisoindoles revealed insights into the tetracyclic system's conformation, highlighting the role of hydrogen-bonding interactions in stabilizing molecular arrangements in the solid state (Toze et al., 2015).

Catalysis and Organic Synthesis

Research on organocatalysis has shown that certain pyridine derivatives can facilitate the regioselective synthesis of medium-sized lactones and oxepanes, indicating the potential utility of pyridine-containing compounds in synthetic organic chemistry (Verma et al., 2016). Similarly, the development of novel zwitterionic salts derived from pyridine compounds as organocatalysts for transesterification reactions underscores the significance of pyridine moieties in catalytic processes (Ishihara et al., 2008).

Drug Design and Molecular Docking

In the realm of drug discovery, azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB), highlighting the therapeutic potential of azepane-containing molecules in treating diseases where PKB is implicated (Breitenlechner et al., 2004). This suggests that the specific compound may also have relevance in the development of novel therapeutic agents, pending further investigation into its biological activities.

Materials Science and Electrochemistry

Furthermore, research on graphene-metalloporphyrin MOFs (Metal-Organic Frameworks) has demonstrated the potential of pyridine-functionalized graphene in enhancing the electrocatalytic activity for oxygen reduction reactions (ORR), indicative of the role that pyridine derivatives may play in the development of advanced materials for energy conversion and storage applications (Jahan et al., 2012).

properties

IUPAC Name

4-[3-(4-methoxyphenyl)azepane-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-17-7-5-14(6-8-17)16-4-2-3-11-21(13-16)19(23)15-9-10-20-18(22)12-15/h5-10,12,16H,2-4,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAASRFLABIXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridin-2(1H)-one

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